2-Naphthylphosphine
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Overview
Description
2-Naphthylphosphine is an organophosphorus compound characterized by the presence of a naphthyl group attached to a phosphorus atom. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity. It is a white solid that exhibits good air-stability, making it a valuable reagent in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Naphthylphosphine can be synthesized through several methods:
From Halogenophosphines and Organometallic Reagents: This method involves the reaction of halogenophosphines with organometallic reagents to form the desired phosphine.
From Metallated Phosphines: Metallated phosphines can be used as intermediates to produce this compound.
Addition of P–H to Unsaturated Compounds: This method involves the addition of phosphine (P–H) to unsaturated compounds.
Reduction of Phosphine Oxides: Phosphine oxides can be reduced to form this compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned routes, with a focus on optimizing yield and purity through controlled reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions: 2-Naphthylphosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction of phosphine oxides back to phosphines.
Substitution: It can participate in substitution reactions where the naphthyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as silanes (e.g., polymethylhydrosilane, phenylsilane) are used.
Substitution: Various electrophilic reagents can be used for substitution reactions.
Major Products:
Oxidation: Produces phosphine oxides.
Reduction: Yields the original phosphine.
Substitution: Results in substituted phosphines with different functional groups.
Scientific Research Applications
2-Naphthylphosphine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Naphthylphosphine involves its ability to form stable complexes with metals, which can then participate in catalytic cycles. The phosphorus atom in the compound acts as a nucleophile, attacking electrophilic centers in substrates, facilitating various chemical transformations . The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
Comparison with Similar Compounds
1-Naphthylphosphine: Similar in structure but differs in the position of the naphthyl group.
Triphenylphosphine: Another widely used phosphine ligand, but with phenyl groups instead of naphthyl groups.
Tri(1-naphthyl)phosphine: Contains three naphthyl groups and is used in similar applications but has different steric and electronic properties.
Uniqueness: 2-Naphthylphosphine is unique due to its balance of stability and reactivity. Its air-stability makes it easier to handle compared to other phosphines, and its ability to form stable metal complexes enhances its utility in catalysis and other applications .
Properties
CAS No. |
746545-23-3 |
---|---|
Molecular Formula |
C10H9P |
Molecular Weight |
160.15 g/mol |
IUPAC Name |
naphthalen-2-ylphosphane |
InChI |
InChI=1S/C10H9P/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,11H2 |
InChI Key |
PJDLZCFUBVEWHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)P |
Origin of Product |
United States |
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